molecular formula C10H16N4O3 B13659589 tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate

Cat. No.: B13659589
M. Wt: 240.26 g/mol
InChI Key: YDANKKMXSWFVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is a chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 5-methoxypyrazine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active hydrazine derivatives, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is unique due to its specific structure, which includes a methoxypyrazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and development applications.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl N-[(5-methoxypyrazin-2-yl)amino]carbamate

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-13-7-5-12-8(16-4)6-11-7/h5-6H,1-4H3,(H,11,13)(H,14,15)

InChI Key

YDANKKMXSWFVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CN=C(C=N1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.